Synthetic Yield Advantage: Methyl Ester Formation via Aza-Michael Addition Outperforms Ethyl Ester Under Optimized Conditions
Under optimized, scalable aza-Michael conditions using benzylamine and methyl acrylate, Methyl 3-(benzylamino)propanoate is obtained in up to 97% yield . This substantially exceeds the 78% molar yield obtained under less optimized protocols for the same methyl ester and the 71–95% yields reported for the analogous ethyl ester (Ethyl 3-(benzylamino)propanoate, CAS 23583-21-3) synthesized via benzylamine and ethyl acrylate , highlighting an accessible high-yield synthesis route for the methyl congener.
| Evidence Dimension | Molar yield of aza-Michael addition between benzylamine and alkyl acrylate |
|---|---|
| Target Compound Data | Up to 97% yield (methyl acrylate route, optimized) |
| Comparator Or Baseline | Ethyl 3-(benzylamino)propanoate: 71–95% yield (ethyl acrylate route); Methyl ester (unoptimized): 78% |
| Quantified Difference | Methyl ester optimized yield exceeds ethyl ester optimized yield by ~2 percentage points, and exceeds unoptimized methyl ester route by 19 percentage points |
| Conditions | Benzylamine + methyl acrylate in methanol, ice-bath cooling, dropwise addition over 30 min, then distillation ; Benzylamine + methyl acrylate at 9–12 °C, 3–5 h addition, 4 h hold, distillation at reduced pressure ; Benzylamine + ethyl acrylate with Al₂O₃ catalyst, reflux |
Why This Matters
The accessible high-yield route (up to 97%) reduces raw material cost and purification burden in kilogram-scale production, a factor that directly impacts procurement economics.
